molecular formula C8H17NO3S B7725678 3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione

3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B7725678
M. Wt: 207.29 g/mol
InChI Key: GLSXMAHJMNEFHZ-UHFFFAOYSA-N
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Description

3-[(3-Methoxypropyl)amino]-1λ⁶-thiolane-1,1-dione (CAS: 483351-52-6) is a sulfur-containing heterocyclic compound featuring a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) backbone substituted with a 3-methoxypropylamino group at the 3-position. This compound is commercially available as a hydrochloride salt (C₈H₁₈ClNO₃S, molar mass: 243.75 g/mol) and is primarily utilized as an intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

N-(3-methoxypropyl)-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-12-5-2-4-9-8-3-6-13(10,11)7-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSXMAHJMNEFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-methoxypropylamine with a thiolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivatives.

    Substitution: The methoxypropylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane derivatives depending on the substituent used.

Scientific Research Applications

3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1λ⁶-thiolane-1,1-dione derivatives with varying substituents on the amino group. Below is a detailed comparison with two analogs:

3-[(2-Methylpropyl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride (CAS: 464876-48-0)

  • Structure : Features an isobutyl (2-methylpropyl) group instead of 3-methoxypropyl.
  • Molecular Formula: C₈H₁₈ClNO₃S (identical to the target compound, but substituent differs).
  • Key Differences :
    • Substituent Effects : The isobutyl group lacks the methoxy oxygen, reducing polarity and hydrogen-bonding capacity compared to the 3-methoxypropyl analog. This may decrease aqueous solubility .
    • Commercial Status : Listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or demand .

3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (CAS: 303992-20-3)

  • Structure : Substituted with a 4-methoxyphenyl group instead of an aliphatic chain.
  • Molecular Formula: C₁₁H₁₅NO₃S (molar mass: 241.31 g/mol).
  • Key Differences: Aromatic vs. Solubility: Lower solubility in polar solvents compared to the 3-methoxypropyl analog due to the hydrophobic phenyl ring .

Data Table: Comparative Analysis

Property Target Compound (CAS: 483351-52-6) 2-Methylpropyl Analog (CAS: 464876-48-0) 4-Methoxyphenyl Analog (CAS: 303992-20-3)
Molecular Formula C₈H₁₈ClNO₃S C₈H₁₈ClNO₃S C₁₁H₁₅NO₃S
Molar Mass (g/mol) 243.75 243.75 241.31
Substituent 3-Methoxypropyl 2-Methylpropyl (isobutyl) 4-Methoxyphenyl
Polarity High (due to methoxy group) Moderate Moderate (aromatic dominance)
Commercial Availability Available (LEAP CHEM CO., LTD.) Discontinued Limited suppliers

Biological Activity

3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NO3SC_8H_{17}NO_3S, with a molecular weight of approximately 193.26 g/mol. The structure features a thiolane ring that contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can influence enzymatic activity, receptor binding, and cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiolane compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be as low as 62.5 µg/mL against E. coli .

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these effects are crucial for assessing the compound's potential as an anticancer agent.

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

Case Studies

A notable case study involved the examination of the compound's effects on cell viability in cultured human cancer cells. The study utilized various concentrations of the compound to determine its cytotoxic effects. Results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

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